molecular formula C16H14ClN3O3 B5559256 5-(2-chlorophenyl)-N-[1-(5-methyl-1,3,4-oxadiazol-2-yl)ethyl]-2-furamide

5-(2-chlorophenyl)-N-[1-(5-methyl-1,3,4-oxadiazol-2-yl)ethyl]-2-furamide

Cat. No.: B5559256
M. Wt: 331.75 g/mol
InChI Key: ABLLIHABBPEMGL-UHFFFAOYSA-N
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Description

5-(2-chlorophenyl)-N-[1-(5-methyl-1,3,4-oxadiazol-2-yl)ethyl]-2-furamide is a useful research compound. Its molecular formula is C16H14ClN3O3 and its molecular weight is 331.75 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 331.0723690 g/mol and the complexity rating of the compound is 425. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

Compounds with structural features similar to 5-(2-chlorophenyl)-N-[1-(5-methyl-1,3,4-oxadiazol-2-yl)ethyl]-2-furamide have shown promising anticancer properties. For instance, derivatives have been evaluated for their effectiveness against various cancer cell lines, including breast, lung, colon, and ovarian cancers. Some derivatives exhibited higher anticancer activities than reference drugs, showcasing their potential as novel anticancer agents (Ravinaik et al., 2021).

Antimicrobial and Antifungal Activities

Research has demonstrated that 1,3,4-oxadiazole derivatives possess significant antimicrobial and antifungal properties. These compounds have been synthesized and tested against a variety of bacterial and fungal strains, showing remarkable activities in some cases. For example, specific derivatives displayed significant antibacterial activities against Staphylococcus aureus and Escherichia coli (Jafari et al., 2017).

Antitubercular Activity

The antitubercular activity of these compounds has also been explored, with some showing promising results against Mycobacterium tuberculosis. Notably, certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to or better than standard drugs, highlighting their potential as antitubercular agents (Nayak et al., 2016).

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on the specific biological target it interacts with .

Future Directions

The potential applications and future directions for this compound would depend on its properties and effects. If it exhibits interesting biological activity, it could be further studied as a potential therapeutic agent .

Properties

IUPAC Name

5-(2-chlorophenyl)-N-[1-(5-methyl-1,3,4-oxadiazol-2-yl)ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O3/c1-9(16-20-19-10(2)22-16)18-15(21)14-8-7-13(23-14)11-5-3-4-6-12(11)17/h3-9H,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABLLIHABBPEMGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C(C)NC(=O)C2=CC=C(O2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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